Methyl 4-(2,5-difluorophenyl)-2,4-dioxobutanoate
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Description
“Methyl 4-(2,5-difluorophenyl)-2,4-dioxobutanoate” is a chemical compound with the CAS Number: 1248400-97-6 and a molecular weight of 228.2 . It has a linear formula of C11H10F2O3 . The compound appears as a pale-yellow to yellow-brown sticky oil to solid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C11H10F2O3 . This indicates that the molecule consists of 11 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms.Scientific Research Applications
Molecular Docking and Structural Studies
Molecular docking and structural investigations have highlighted the importance of butanoic acid derivatives like Methyl 4-(2,5-difluorophenyl)-2,4-dioxobutanoate in bonding and inhibition activities against biological targets. Studies using experimental and theoretical approaches, including FT-IR, FT-Raman spectra, and DFT calculations, have revealed these compounds' potential in nonlinear optical materials due to their significant hyperpolarizability values. Additionally, their ability to inhibit Placenta growth factor (PIGF-1) suggests good biological activities, indicating their relevance in pharmacological research (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Biosynthesis of Ethylene
Research on biosynthesis pathways has identified butanoic acid derivatives as key intermediates in ethylene production from methionine, a fundamental process in both microbial and plant physiology. The identification of such intermediates in various organisms underscores the chemical's role in essential biochemical pathways, offering insights into its metabolic significance (Billington, Golding, & Primrose, 1979).
Nonlinear Optical (NLO) Properties
Investigations into the nonlinear optical properties of butanoic acid derivatives have demonstrated these compounds' potential as materials for optical applications. Through DFT calculations and experimental methods like FT-IR and FT-Raman spectroscopy, researchers have explored their electronic, structural, and optical characteristics, contributing valuable knowledge to the field of materials science (Raju, Panicker, Nayak, Narayana, Sarojini, Van Alsenoy, & Al‐Saadi, 2015).
Catalysis and Polymerization
Butanoic acid derivatives have been explored in catalysis, particularly in the synthesis of functionalized cyclobutanes through Heck cyclization. These reactions demonstrate the compounds' utility in creating structurally complex and functionally diverse molecules, which is of significant interest in synthetic chemistry and materials science (Innitzer, Brecker, & Mulzer, 2007).
Pharmacological Investigations
Pharmacological studies have explored the utility of butanoic acid derivatives in various biological activities, including apoptosis induction independent of down-regulation of ornithine decarboxylase. This highlights the compound's potential in therapeutic applications, particularly in targeting growth inhibition and apoptosis in human cell lines, suggesting a broader scope for pharmaceutical development (Tang, Kadariya, Murphy, & Kruger, 2006).
Properties
IUPAC Name |
methyl 4-(2,5-difluorophenyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O4/c1-17-11(16)10(15)5-9(14)7-4-6(12)2-3-8(7)13/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEHCVYYRVQQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=C(C=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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